molecular formula C17H12Cl2N2O3 B2547312 [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate CAS No. 343374-49-2

[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate

Cat. No.: B2547312
CAS No.: 343374-49-2
M. Wt: 363.19
InChI Key: SUYCRSGODVYOCV-UHFFFAOYSA-N
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Description

This compound features a 1,2-oxazole (isoxazole) core substituted at the 5-position with a 2-chlorophenyl group and at the 3-position with a methyl carbamate moiety linked to a 4-chlorophenyl ring. Key properties include:

  • Molecular formula: Likely $ C{17}H{12}Cl2N2O_3 $ (inferred from structural analogs in and ).
  • Molecular weight: ~355.3 g/mol (estimated from similar compounds).
  • Functional groups: Isoxazole ring, carbamate ester, and two chlorinated aryl groups.
  • Key interactions: Hydrogen bond donor/acceptor capacity (1 donor, 2 acceptors; ) and moderate lipophilicity due to chlorinated substituents.

Properties

IUPAC Name

[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O3/c18-11-5-7-12(8-6-11)20-17(22)23-10-13-9-16(24-21-13)14-3-1-2-4-15(14)19/h1-9H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYCRSGODVYOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)COC(=O)NC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate typically involves the reaction of 2-chlorobenzoyl chloride with hydroxylamine to form 2-chlorobenzohydroxamic acid. This intermediate is then cyclized to form the oxazole ring. The final step involves the reaction of the oxazole derivative with 4-chlorophenyl isocyanate to form the desired carbamate compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate involves the inhibition of specific enzymes or receptors in biological systems. The compound interacts with molecular targets such as cytochrome P450 enzymes, leading to the disruption of metabolic pathways. This inhibition can result in the suppression of microbial growth or the modulation of inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbamate Derivatives with Chlorinated Aryl Groups

Phenyl N-(4-Chlorophenyl)carbamate ()
  • Structure : Simpler carbamate lacking the isoxazole ring; directly links phenyl and 4-chlorophenyl groups.
  • Properties :
    • Molecular weight: 247.04 g/mol.
    • Topological polar surface area (TPSA): 38.3 Ų.
    • Rotatable bonds: 3.
  • Key difference : Absence of the isoxazole ring reduces structural rigidity and may lower metabolic stability compared to the target compound.
(5-Phenyl-1,2-oxazol-3-yl)methyl N-(4-Chlorophenyl)carbamate ()
  • Structure : Replaces the 2-chlorophenyl on the isoxazole with a phenyl group.
  • Impact :
    • Reduced electron-withdrawing effects (lack of chlorine) may decrease lipophilicity (log P ~3.5 vs. ~4.0 for the target compound).
    • Altered steric profile could affect binding to biological targets (e.g., enzymes or receptors).

Isoxazole-Containing Analogs

4-Chloro-2-{[(3-Chlorophenyl)amino]carbonyl}phenyl Alkyl Carbamates ()
  • Structure : Carbamates with a chlorinated phenylurea backbone instead of isoxazole.
  • Key data :
    • Lipophilicity (log k) determined via HPLC: Ranges from 1.8–3.2 depending on alkyl chain length.
  • Comparison : The urea group introduces additional hydrogen-bonding capacity but may reduce hydrolytic stability relative to carbamates.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()
  • Structure : Pyrazole core with sulfanyl and trifluoromethyl groups.
  • Functional differences : Sulfur atoms enhance lipophilicity, while the aldehyde group increases reactivity. The target compound’s isoxazole-carbamate structure offers greater stability for prolonged biological activity.

Chlorophenyl-Substituted Pharmaceuticals ()

  • Example: (2S,5R,6R)-6-[[[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.
  • Key feature : Bicyclic β-lactam structure with isoxazole-carbamate linkage.
  • Comparison : The β-lactam core confers antibiotic activity, whereas the target compound’s simpler structure may target different pathways (e.g., acetylcholinesterase inhibition, inferred from carbamate functionality).

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Molecular Weight (g/mol) log P (Estimated) Hydrogen Bond Donors/Acceptors Key Substituents
Target Compound ~355.3 ~4.0 1 / 2 2-chlorophenyl, 4-chlorophenyl
Phenyl N-(4-Chlorophenyl)carbamate 247.04 ~3.0 1 / 2 Phenyl, 4-chlorophenyl
(5-Phenyl-1,2-oxazol-3-yl)methyl Carbamate ~337.3 ~3.5 1 / 2 Phenyl, 4-chlorophenyl
4-Chloro-2-{[(3-CP)amino]carbonyl}phenyl ~320.0 ~2.5 2 / 3 Urea, 3-chlorophenyl

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